2,5-Dichloro-3-(chloromethyl)thiophene
Description
Significance of Thiophene (B33073) and its Halogenated and Substituted Analogues in Contemporary Organic Chemistry
Thiophene and its derivatives are cornerstone heterocyclic compounds in organic chemistry, prized for their wide-ranging applications. cabidigitallibrary.org The thiophene nucleus is a key structural motif in numerous pharmaceuticals and agrochemicals. wikipedia.orgpharmaguideline.com Often, the benzene (B151609) ring in a biologically active molecule can be replaced by a thiophene ring without a loss of activity, a concept known as bioisosterism. wikipedia.orgnih.gov Thiophene-containing molecules exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties. cabidigitallibrary.orgpharmaguideline.comnih.gov
Beyond medicine, thiophenes are integral to materials science. They serve as building blocks for conjugated polymers like polythiophenes, which are essential components in organic electronics such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.govnumberanalytics.com
The introduction of halogen atoms to the thiophene ring significantly modifies the molecule's physicochemical properties. nih.gov Halogenation can enhance biological activity, alter metabolic stability, and provide a reactive "handle" for further chemical modifications through cross-coupling reactions. nih.govnumberanalytics.com Halogenated thiophenes have also found utility as specialized solvent additives for controlling morphology in the fabrication of high-efficiency organic solar cells. rsc.orgrsc.org
Evolution of Research on Chloromethylated Thiophenes: A Historical Perspective
The chloromethylation of thiophene is a fundamental electrophilic substitution reaction that has been known for over a century. wikipedia.orggoogle.com The reaction typically involves treating thiophene with formaldehyde (B43269) and hydrochloric acid to introduce a chloromethyl (-CH2Cl) group onto the ring, primarily at the 2- and 5-positions. wikipedia.orgorgsyn.org
Early synthetic procedures were often plagued by challenges, including low yields and the formation of significant amounts of side products, such as bis(thienyl)methanes and polymeric materials. google.com The primary product, 2-chloromethylthiophene, is known to be a labile and reactive compound, prone to decomposition and polymerization, which complicates its isolation and storage. google.com
Over the years, research has focused on refining these methods to improve yield, purity, and safety. Innovations include the use of alternative reagents and reaction conditions. For instance, phase transfer catalysis has been employed to achieve high yields under optimized conditions. nbinno.com Another patented approach involves conducting the chloromethylation in the presence of a ketone-containing compound, which was found to produce a purer product by minimizing the formation of isomers and byproducts. google.com These chloromethylated thiophenes are highly valued as versatile intermediates, particularly in the pharmaceutical industry for synthesizing complex drug molecules. google.comnbinno.com
Research Focus on 2,5-Dichloro-3-(chloromethyl)thiophene within Heterocyclic Chemistry
Within the specialized field of heterocyclic chemistry, this compound represents a molecule of significant interest due to its trifunctional nature. The two chlorine atoms on the thiophene ring and the chlorine on the methyl group exhibit different reactivities, allowing for selective chemical transformations.
The primary research focus on this compound is its application as a synthetic building block. The chloromethyl group is a potent electrophilic site, readily undergoing nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of other functional groups, such as azides, cyanides, or ethers, at the 3-position of the thiophene ring.
One documented synthesis of this compound involves the reaction of 2,5-Dichlorothiophene (B70043) with a chloromethylating agent, catalyzed by tin(IV) chloride. chemicalbook.com The resulting compound serves as a precursor to more complex molecules with potential biological activity. For example, the related compound 3-Acetyl-2,5-dichlorothiophene is a key intermediate in the synthesis of topical carbonic anhydrase inhibitors like brinzolamide (B135381) (used to treat glaucoma) and various other pharmacologically active agents. sigmaaldrich.comresearchgate.net The synthesis of 2,5-dichloro-3-thiophenecarboxylic acid, another important intermediate, also stems from this class of compounds. sigmaaldrich.comguidechem.com The dichloro substitution pattern on the thiophene ring influences the electronic properties and reactivity of the molecule, guiding the regioselectivity of subsequent chemical reactions.
Structure
3D Structure
Properties
IUPAC Name |
2,5-dichloro-3-(chloromethyl)thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3S/c6-2-3-1-4(7)9-5(3)8/h1H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHFSFYPTBVADG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CCl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Chemical Transformations of 2,5 Dichloro 3 Chloromethyl Thiophene
Reactivity of the Chloromethyl Substituent: Nucleophilic Substitution Pathways
The chloromethyl group at the 3-position of the thiophene (B33073) ring is the most reactive site on the molecule for nucleophilic attack. As a primary alkyl halide, it is highly susceptible to bimolecular nucleophilic substitution (S_N2) reactions, where a nucleophile displaces the chloride ion. This reactivity allows for the facile introduction of a wide variety of functional groups.
Reactions with Various Classes of Nucleophiles (e.g., Amines, Sulfur-containing Compounds)
The electrophilic carbon of the chloromethyl group readily reacts with a diverse range of nucleophiles. This allows for the synthesis of a broad spectrum of derivatives.
Reactions with Amines: Primary and secondary amines can displace the chloride to form the corresponding substituted aminomethylthiophenes. For the synthesis of primary amines, direct reaction with ammonia (B1221849) can lead to over-alkylation. A more controlled approach is the Gabriel synthesis, where the phthalimide (B116566) anion acts as a protected nitrogen nucleophile. The resulting N-alkylated phthalimide is then hydrolyzed to yield the primary amine. libretexts.org Reductive amination, while typically used for aldehydes and ketones, provides another synthetic strategy for various amines. libretexts.orglibretexts.org Tertiary amines can also serve as nucleophiles in some instances, leading to the formation of quaternary ammonium (B1175870) salts. mdpi.com
Reactions with Sulfur-containing Compounds: Sulfur nucleophiles, such as thiols and thiolate anions, are particularly effective in S_N2 reactions due to the high polarizability of sulfur. nih.gov The reaction of 2,5-dichloro-3-(chloromethyl)thiophene with a thiol in the presence of a base (to form the more nucleophilic thiolate) readily produces the corresponding thioether (sulfide). This type of nucleophilic aromatic substitution on heteroaryl halides with thiols is a well-established transformation. nih.gov
The table below summarizes the expected products from the reaction of this compound with various nucleophiles.
| Nucleophile Class | Specific Nucleophile | Reaction Conditions | Expected Product Structure |
| Amines | Ammonia (NH₃) | S_N2 | 2,5-dichloro-3-(aminomethyl)thiophene |
| Primary Amine (R-NH₂) | S_N2 | 2,5-dichloro-3-(alkylaminomethyl)thiophene | |
| Phthalimide Anion | Gabriel Synthesis | N-(2,5-dichloro-3-thenyl)phthalimide | |
| Sulfur Compounds | Sodium Hydrosulfide (NaSH) | S_N2 | 2,5-dichloro-3-thiophenemethanethiol |
| Thiolate (RS⁻) | S_N2 | 2,5-dichloro-3-(alkylthiomethyl)thiophene | |
| Other Nucleophiles | Cyanide (CN⁻) | S_N2 | (2,5-dichloro-3-thienyl)acetonitrile |
| Alkoxide (RO⁻) | S_N2 | 2,5-dichloro-3-(alkoxymethyl)thiophene |
Intramolecular Cyclization Reactions
The reactivity of the chloromethyl group can be harnessed to construct fused heterocyclic systems through intramolecular cyclization. In these reactions, a nucleophilic moiety is first tethered to the 3-position of the thiophene, typically by replacing the chloromethyl group. This newly introduced group then attacks a position on the thiophene ring or another part of the molecule to form a new ring.
A notable example of this strategy is the synthesis of tetracyclic benzo[f]thieno[3,2-c]azepine derivatives. elsevierpure.com In this type of reaction, an N-acyliminium ion is generated from a precursor hydroxylactam. The electron-rich thiophene ring then acts as an intramolecular π-nucleophile, attacking the iminium ion to forge a new carbon-carbon bond and complete the cyclization, forming the fused azepine ring system. elsevierpure.com Similar strategies have been employed to synthesize other fused systems like thieno[2,3-b]azepin-4-ones via Dieckmann ring closure and thienoindoles through radical or Cadogan cyclizations. nih.govnih.gov These reactions demonstrate the utility of functionalized thiophenes as building blocks for complex, polycyclic molecules with potential applications in medicinal chemistry. nih.govnih.gov
Electrophilic Aromatic Substitution Reactions on the Dichlorothiophene Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org In the case of this compound, the thiophene ring is heavily deactivated towards electrophilic attack. The only available position for substitution is the C4 position.
The reactivity of the ring is influenced by three substituents:
Two Chlorine Atoms (at C2 and C5): Halogens are deactivating groups due to their strong electron-withdrawing inductive effect. However, they are ortho-para directors because of their ability to donate a lone pair of electrons through resonance. vanderbilt.edu
Chloromethyl Group (at C3): The -CH₂Cl group is weakly deactivating due to the inductive effect of the chlorine atom.
The cumulative effect of these three deactivating groups significantly reduces the nucleophilicity of the thiophene ring, making EAS reactions at the C4 position challenging. Standard EAS reactions like Friedel-Crafts acylation or nitration would likely require harsh conditions, including strong Lewis acids or potent nitrating agents. wikipedia.orgmasterorganicchemistry.com While the parent compound, 2,5-dichlorothiophene (B70043), can undergo Friedel-Crafts acylation, the addition of another deactivating group makes the reaction on the target compound more difficult. sigmaaldrich.com Thiophene itself is highly reactive towards nitration and requires mild reagents to prevent degradation, suggesting that the deactivated this compound would be resistant to nitration under typical conditions. stackexchange.comsemanticscholar.org
Polymerization Mechanisms Involving this compound and its Analogs
Thiophene and its derivatives are key building blocks for conducting polymers. The polymerization typically proceeds through the 2 and 5 positions of the thiophene ring to create a conjugated backbone.
Oxidative Polymerization Pathways
Oxidative polymerization is the most common method for synthesizing polythiophenes. researchgate.net This process can be carried out either chemically, using an oxidant like iron(III) chloride (FeCl₃), or electrochemically. nih.gov The general mechanism involves the oxidation of the thiophene monomer to a radical cation. Two of these radical cations then couple to form a dimeric dication, which, after losing two protons, becomes a neutral dimer. This process repeats, extending the polymer chain. researchgate.net
The properties of the resulting polythiophene are heavily influenced by the substituents on the starting monomer. For analogs like 3-alkylthiophenes, the alkyl side chains improve the solubility and processability of the polymer. nih.govdtic.mil In the case of this compound, polymerization would be expected to occur through the chlorinated 2 and 5 positions, though the presence of the chlorine atoms would affect the electronic properties and reactivity of the monomer. The chloromethyl group would remain as a pendant functional group on the polymer backbone, offering a site for post-polymerization modification.
Below is a table summarizing typical conditions for the oxidative polymerization of thiophene analogs.
| Monomer | Polymerization Method | Oxidant / Conditions | Resulting Polymer |
| 3-Hexylthiophene | Chemical | FeCl₃ in chloroform | Poly(3-hexylthiophene) (P3HT) nih.gov |
| Thiophene | Electrochemical | Potential cycling in acetonitrile (B52724) | Polythiophene dtic.mil |
| Semifluoroalkyl-substituted Thiophenes | Chemical & Electrochemical | FeCl₃ or electrochemical oxidation | Fluorinated Polythiophenes acs.org |
Free Radical Polymerization
While oxidative coupling is the primary method for creating the polythiophene backbone, thiophene derivatives can also be involved in free radical polymerization processes, often acting as photosensitizers or initiators. rsc.org For instance, conjugated thiophene derivatives can absorb long-wavelength light and, in the presence of an onium salt, undergo an electron transfer to generate a thiophene radical cation. rsc.orgitu.edu.tr This radical cation can then initiate the free radical polymerization of other monomers, such as acrylates. rsc.org
Another approach involves creating a polythiophene backbone first and then functionalizing it with initiator sites for a different type of polymerization. For example, a polythiophene can be modified to contain sites capable of initiating atom-transfer radical polymerization (ATRP), allowing for the growth of well-defined polymer brushes (e.g., poly(methyl acrylate)) from the conjugated backbone. acs.org While direct chain-growth free radical polymerization of the thiophene ring is not a standard method, the generation of radical species on thiophene-containing molecules is a key step in various synthetic transformations, including intramolecular cyclizations. rsc.orgbeilstein-journals.org
Control of Regioselectivity and Polymer Architecture
In the case of this compound, the chlorine atoms at the 2- and 5-positions block these sites from participating in the polymerization coupling reactions, which typically occur at these positions in unsubstituted or 3-substituted thiophenes. Polymerization, therefore, would necessitate a chemical strategy that activates the C-Cl bonds for cross-coupling reactions.
The control of regioselectivity in the polymerization of substituted thiophenes is often achieved through carefully chosen polymerization methods and catalysts. While direct polymerization of this compound is not commonly reported, insights can be gained from studies on related chlorinated thiophene derivatives. For instance, direct arylation polycondensation (DArP) has been shown to be an effective method for the polymerization of some chlorinated thiophene monomers. The regioselectivity in such reactions is governed by the relative reactivity of the C-H and C-Cl bonds, which can be tuned by the choice of catalyst and reaction conditions.
The chloromethyl group at the 3-position can also influence the polymer architecture. While it is not directly involved in the polymerization of the thiophene backbone, it offers a site for post-polymerization modification. This allows for the synthesis of functional polymers where the properties can be tuned after the main chain has been formed. The presence of this reactive group can also impact the solubility and processing of the resulting polymer.
The table below summarizes different polymerization methods and their potential for controlling the architecture of polythiophenes, which could be applicable to derivatives of this compound.
| Polymerization Method | Catalyst/Initiator | Control over Regioselectivity | Control over Molecular Weight | Potential for Complex Architectures |
| Kumada Catalyst Transfer Polycondensation | Ni(dppe)Cl₂ | High (for 2-bromo-5-magnesio-3-alkylthiophenes) | Moderate | Good |
| Stille Coupling Polycondensation | Pd(PPh₃)₄ | High | Good | Good |
| Suzuki Coupling Polycondensation | Pd(PPh₃)₄ / Base | High | Good | Good |
| Direct Arylation Polycondensation (DArP) | Pd(OAc)₂ / Ligand | Moderate to High | Good | Moderate |
| Electrochemical Polymerization | Applied Potential | Low to Moderate | Poor | Poor |
Retro-Cheletropic and Cycloaddition Reactions in Thiophene Chemistry
Thiophenes, being aromatic compounds, are generally poor dienes in Diels-Alder reactions. Their aromatic stabilization energy must be overcome for them to participate in such cycloadditions. However, the reactivity of the thiophene ring can be altered by substitution. Electron-withdrawing groups, such as the chlorine atoms in this compound, can decrease the aromaticity of the thiophene ring, but they also reduce its electron density, making it a less effective diene in normal-electron-demand Diels-Alder reactions.
A more common approach to utilize thiophenes in cycloaddition reactions is to first oxidize the sulfur atom to a sulfoxide (B87167) or a sulfone. This oxidation disrupts the aromaticity of the thiophene ring, rendering it a more reactive diene. The resulting thiophene S-oxides or S,S-dioxides can then undergo [4+2] cycloaddition reactions with various dienophiles.
The initial cycloadducts formed from these reactions often undergo a subsequent retro-cheletropic extrusion of sulfur monoxide (SO) or sulfur dioxide (SO₂), respectively. This extrusion is a thermally or photochemically driven pericyclic reaction that results in the formation of a new six-membered ring.
For this compound, oxidation would likely yield the corresponding S-oxide or S,S-dioxide. The presence of the electron-withdrawing chloro and chloromethyl groups would be expected to influence the stability and reactivity of these oxidized intermediates. These electron-deficient dienes would then be expected to react readily with electron-rich dienophiles in inverse-electron-demand Diels-Alder reactions. The subsequent retro-cheletropic extrusion of SO or SO₂ would lead to the formation of highly functionalized chlorinated benzene (B151609) derivatives.
The general scheme for such a reaction sequence is as follows:
Oxidation: this compound is oxidized to its corresponding S-oxide or S,S-dioxide.
Cycloaddition: The oxidized thiophene acts as a diene in a [4+2] cycloaddition with a dienophile.
Retro-Cheletropic Extrusion: The resulting bicyclic adduct eliminates SO or SO₂ to form a substituted cyclohexadiene, which can then aromatize.
While specific examples involving this compound are not prevalent in the literature, the principles of thiophene cycloaddition chemistry suggest this would be a viable route to complex chlorinated aromatic compounds.
Investigation of Reaction Intermediates and Transition States
The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient species such as reaction intermediates and transition states. In the context of the chemical transformations of this compound, both experimental and computational methods are invaluable tools for gaining mechanistic insights.
Reaction Intermediates:
In polymerization reactions, particularly those involving transition metal catalysts, the key intermediates are typically organometallic species. For instance, in Kumada or Stille type polymerizations, intermediates would involve the thiophene monomer coordinated to the metal center (e.g., Ni or Pd) through a carbon-metal bond. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and in-situ infrared (IR) spectroscopy can be employed to detect and characterize these intermediates under reaction conditions.
In the case of direct arylation polycondensation, the mechanism is thought to involve a concerted metalation-deprotonation (CMD) pathway, where the transition metal catalyst activates a C-H bond. The intermediates in this process are transient and often difficult to observe directly.
For cycloaddition reactions involving the oxidized forms of this compound, the primary intermediates would be the thiophene S-oxide or S,S-dioxide. These species are often unstable and are generated in situ. Their presence can sometimes be inferred from the products of trapping experiments with suitable dienophiles.
Transition States:
Transition states are, by their nature, fleeting and cannot be directly observed experimentally. However, their structures and energies can be effectively studied using computational chemistry methods, such as Density Functional Theory (DFT). By modeling the reaction pathway, the geometries of the transition states for key steps like oxidative addition, transmetalation, and reductive elimination in cross-coupling polymerizations can be calculated. These calculations provide valuable information about the activation energies of different pathways, which can explain the observed regioselectivity.
For retro-cheletropic and cycloaddition reactions, computational studies can be used to model the transition states of the [4+2] cycloaddition and the subsequent extrusion of SO or SO₂. These calculations can help to predict the stereochemical outcome of the reaction and to understand the influence of the chloro and chloromethyl substituents on the reaction barriers.
The table below provides a summary of key reaction intermediates and the methods used for their investigation in the context of thiophene chemistry.
| Reaction Type | Key Intermediates | Methods of Investigation |
| Cross-Coupling Polymerization | Organometallic (Ni, Pd) complexes, Monomer radical cations | NMR spectroscopy, In-situ IR spectroscopy, Cyclic voltammetry, Computational modeling (DFT) |
| Cycloaddition Reactions | Thiophene S-oxides, Thiophene S,S-dioxides, Diels-Alder adducts | Trapping experiments, Spectroscopic characterization of stable adducts, Computational modeling (DFT) |
| Retro-Cheletropic Reactions | Bicyclic adducts containing SO or SO₂ bridges | Product analysis, Isotope labeling studies, Computational modeling (DFT) |
Derivatives and Functionalization Strategies of 2,5 Dichloro 3 Chloromethyl Thiophene
Synthesis of Related Monochloro- and Dichloromethylated Thiophene (B33073) Derivatives
The chemical literature primarily focuses on the synthesis of 2,5-dichloro-3-(chloromethyl)thiophene from simpler precursors rather than its conversion into other related chlorinated thiophenes. Synthetic routes generally involve the chlorination and chloromethylation of thiophene or its derivatives. For instance, the process for making 2,5-dichlorothiophene (B70043) often involves the direct chlorination of 2-chlorothiophene (B1346680). google.com The introduction of the chloromethyl group can be achieved through reactions with formaldehyde (B43269) and hydrogen chloride. orgsyn.org
While direct conversion of this compound to other specific monochloro- or dichloromethylated thiophenes is not extensively documented, such transformations would conceptually involve selective reduction or dehalogenation reactions, which can be challenging to control given the multiple reactive sites on the molecule.
Design and Synthesis of Novel Thiophene-based Monomers for Polymer Applications
Thiophene derivatives are fundamental building blocks for conjugated polymers used in organic electronics. The functional groups on this compound allow for its elaboration into novel monomers. A primary strategy for this is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is highly effective for creating C-C bonds with aryl halides. nih.gov
The chloro-substituents at the 2- and 5-positions are suitable handles for polymerization. For example, a double Suzuki cross-coupling reaction with an appropriate bis(boronic acid) or bis(boronic ester) could yield a rigid, conjugated monomer. While specific examples starting from this compound are not prominent, the reactivity of dichlorothiophenes in Suzuki polycondensation is a well-established method for synthesizing thiophene-containing polymers. mdpi.comresearchgate.net The chloromethyl group could be retained for post-polymerization modification or converted to another functional group prior to polymerization to tune the monomer's electronic properties.
Table 1: Proposed Synthesis of a Thiophene-Based Monomer via Suzuki Coupling This table illustrates a conceptual synthetic route based on established reactivity patterns for dichlorothiophenes.
| Starting Material | Reagents | Catalyst System | Product | Application |
| This compound | 1,4-Benzenediboronic acid | Pd(PPh₃)₄, K₃PO₄ | 3-(Chloromethyl)-2,5-di(phenyl-4-yl)thiophene | Precursor to functionalized poly(phenylene-thiophene) polymers |
Formation of Fused Heterocyclic Systems Utilizing this compound Precursors
The reactive chloromethyl group is an excellent starting point for building fused ring systems onto the thiophene core through intramolecular cyclization reactions. By first introducing a nucleophilic moiety that can subsequently react with one of the ring chloro-substituents or an introduced functional group, various fused heterocycles like thienopyridines, thienopyrans, or thienoazepines can be synthesized. researchgate.netelsevierpure.com
For example, substitution of the chloromethyl group with a primary amine, followed by an intramolecular palladium-catalyzed Buchwald-Hartwig amination, could lead to the formation of a dihydropyrrolothiophene ring system. While the synthesis of thieno[3,2-c]azepines and related structures has been explored through various routes, elsevierpure.comnih.govrsc.org utilizing this compound offers a unique substitution pattern for accessing novel scaffolds. Similarly, reaction with a bidentate nucleophile could initiate a cascade to form fused rings. The synthesis of thieno[2,3-c]pyran-3-ones from related 2-chloromethyl-3-methylthiophene highlights the utility of the chloromethyl group in forming fused systems. researchgate.net
Table 2: Illustrative Strategy for Fused Heterocycle Synthesis This table presents a hypothetical two-step pathway to a fused heterocyclic system.
| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Heterocyclic System |
| 1 | This compound | Ethanolamine, Base (e.g., K₂CO₃) | 2-((2,5-Dichlorothiophen-3-yl)methylamino)ethan-1-ol | - |
| 2 | 2-((2,5-Dichlorothiophen-3-yl)methylamino)ethan-1-ol | Pd catalyst, Base (e.g., NaOtBu) | 6-Chloro-1,2,3,4-tetrahydropyrrolo[3,2-c]thiophene | Thieno-pyrrolidine |
Introduction of Diverse Functional Groups for Tailored Chemical Reactivity
The introduction of diverse functional groups is readily achievable through nucleophilic substitution at the chloromethyl position and cross-coupling reactions at the ring chloro-positions. The chloromethyl group behaves as a reactive electrophile, readily undergoing SN2-type reactions with a wide range of nucleophiles.
Common transformations include the introduction of nitriles, azides, ethers, and thioethers. For instance, reaction with sodium cyanide provides a straightforward route to the corresponding acetonitrile (B52724) derivative, which is a versatile intermediate itself, capable of being hydrolyzed to a carboxylic acid or reduced to an amine. nih.gov Similarly, reaction with sodium azide (B81097) yields an azidomethyl derivative, which can be reduced to the corresponding aminomethyl compound.
The chloro-substituents on the thiophene ring are less reactive towards classical nucleophilic aromatic substitution but are ideal substrates for transition-metal-catalyzed cross-coupling reactions. The Suzuki coupling with arylboronic acids can be used to introduce aryl or heteroaryl groups at the 2- and/or 5-positions, significantly extending the π-conjugated system. mdpi.com
Table 3: Examples of Functional Group Introduction Reactions This table provides examples of functionalization based on the known reactivity of the chloromethyl and aryl chloride groups.
| Reaction Type | Starting Material | Reagents | Conditions | Product |
| Nucleophilic Substitution (Cyanation) | This compound | Sodium cyanide (NaCN) | Polar aprotic solvent (e.g., DMSO) | 2-(2,5-Dichlorothiophen-3-yl)acetonitrile |
| Nucleophilic Substitution (Azidation) | This compound | Sodium azide (NaN₃) | DMF, heat | 3-(Azidomethyl)-2,5-dichlorothiophene |
| Suzuki Cross-Coupling | This compound | Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 3-(Chloromethyl)-2,5-diphenylthiophene |
Computational and Theoretical Investigations of 2,5 Dichloro 3 Chloromethyl Thiophene and Its Analogs
Quantum Chemical Studies for Electronic Structure and Reactivity Prediction
Quantum chemical studies are fundamental in assessing the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, orbital energies, and molecular stability, which are crucial for predicting chemical reactivity.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on electron density rather than the complex many-electron wavefunction. periodicodimineralogia.it This approach offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems, including halogenated thiophenes.
DFT calculations are employed to determine various molecular properties:
Optimized Molecular Geometry: DFT can predict the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. This includes bond lengths, bond angles, and dihedral angles. For instance, studies on substituted thiophenes have used DFT at the B3LYP/6-311G* level to optimize geometries and calculate thermodynamic parameters. researchgate.net
Vibrational Frequencies: Calculations can predict infrared (IR) and Raman spectra, which aids in the characterization of the molecule and confirms that the optimized structure is a true energy minimum.
Electronic Properties: DFT is used to compute properties such as dipole moments, polarizability, and the distribution of electronic charge, which are essential for understanding intermolecular interactions.
For analogs like 2-thiophene carboxylic acid, DFT calculations using the B3LYP functional have been shown to provide results that are in good agreement with experimental spectral data. iosrjournals.org Similar applications to 2,5-dichloro-3-(chloromethyl)thiophene would yield fundamental data on its structural and electronic characteristics, providing a foundation for understanding its reactivity.
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are critical indicators of a molecule's kinetic stability and chemical reactivity.
HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.
LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of molecular stability. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. bohrium.com Conversely, a small gap suggests the molecule is more reactive.
Computational studies on thiophene (B33073) derivatives demonstrate these principles. For example, in a series of thieno[3,2-b]thiophene-based compounds, structural modifications led to variations in the HOMO-LUMO gap, with the smallest gap (2.882 eV) corresponding to the most reactive designed compound. rsc.org Similarly, investigations into chlorinated thiophene-substituted acceptors show that increasing the number of chlorine atoms can lower both HOMO and LUMO energy levels and narrow the bandgap, thereby tuning the molecule's electronic properties. researchgate.net For this compound, FMO analysis would precisely quantify its electrophilic and nucleophilic character and predict its general reactivity in chemical reactions.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Thiophene | -6.75 | -0.78 | 5.97 |
| 2-Thiophene Carboxylic Acid | -5.21 | -1.85 | 3.36 |
| Thieno[3,2-b]thiophene Analog (Reference) | -5.895 | -2.370 | 3.525 |
| Thieno[3,2-b]thiophene Analog (Designed) | -5.493 | -2.611 | 2.882 |
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex molecular orbitals into localized bonds, lone pairs, and antibonds, which align with the intuitive Lewis structure concept. wikipedia.org This method is invaluable for understanding intramolecular and intermolecular interactions, charge distribution, and the delocalization of electron density.
NBO analysis quantifies donor-acceptor interactions through second-order perturbation theory. It calculates the stabilization energy E(2) associated with the delocalization of electrons from a filled donor NBO (like a bonding orbital or a lone pair) to an empty acceptor NBO (typically an antibonding orbital). A larger E(2) value indicates a stronger interaction and greater stabilization of the molecule.
For instance, in a study of 2-thiophene carboxylic acid, NBO analysis was used to identify stabilization energies arising from hyperconjugation and intramolecular interactions. iosrjournals.org Another study on the interaction between thiophene and carbonyl sulfide (B99878) used NBO analysis to confirm the charge transfer from the lone pair of the oxygen atom in COS to a C-H antibonding orbital (σ*) in thiophene, elucidating the adsorption mechanism. periodicodimineralogia.it For this compound, NBO analysis would reveal the influence of the three electron-withdrawing chlorine atoms on the electron density of the thiophene ring and the C-S bonds, providing insight into the molecule's stability and the nature of its chemical bonds. samipubco.com
Reaction Pathway Elucidation through Computational Modeling
Computational modeling is a powerful asset for mapping out the potential energy surface of a chemical reaction, allowing for the detailed investigation of reaction mechanisms. numberanalytics.comarxiv.org By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most likely pathway a reaction will follow and identify the rate-limiting steps. mdpi.comresearchgate.net
Such computational approaches could be applied to this compound to predict its behavior in various reactions. For example, modeling the nucleophilic substitution at the chloromethyl group would involve:
Reactant and Product Optimization: Calculating the stable structures of the reactants (e.g., this compound and a nucleophile) and the final products.
Transition State Search: Locating the highest energy point along the reaction coordinate, which represents the activation barrier for the reaction.
Intermediate Identification: Searching for any local energy minima along the pathway, which would correspond to reaction intermediates.
By mapping this pathway, one could predict the activation energy, reaction rate, and feasibility of reactions involving the chloromethyl group or potential reactions at the chlorinated positions on the thiophene ring.
Quantitative Structure-Activity Relationship (QSAR) and Classification Structure-Activity Relationship (CSAR) Methodologies for Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) and Classification Structure-Activity Relationship (CSAR) are computational methodologies that correlate the structural or physicochemical properties of a series of compounds with their biological activity or chemical reactivity. These models are built by calculating a set of molecular descriptors and using statistical methods to create a mathematical equation that predicts the activity of new, untested compounds.
While often used in drug design, the QSAR approach is equally applicable to chemical reactivity. mdpi.com The process involves:
Descriptor Calculation: A wide range of molecular descriptors are calculated for a set of thiophene analogs. These can include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), steric descriptors (e.g., molecular volume), and topological descriptors (e.g., connectivity indices).
Model Building: A training set of compounds with known reactivity data is used to build a statistical model (e.g., using multiple linear regression) that links the descriptors to the observed reactivity.
Model Validation: The predictive power of the model is tested using an external set of compounds (a test set) that were not used in the model's creation.
For example, QSAR studies on thiophene analogs have successfully created models to predict anti-inflammatory activity, identifying electronic parameters like the energy of the LUMO and dipole moment as being crucial for modulating the activity. nih.gov A similar approach could be developed for the chemical reactivity of chlorinated thiophenes. By synthesizing a series of analogs of this compound and measuring their reaction rates in a specific reaction (e.g., nucleophilic substitution), a QSAR model could be built. This model would help identify the key structural features that govern reactivity and could be used to predict the reactivity of other, similar compounds without the need for experimental synthesis and testing.
Molecular Dynamics Simulations for Conformational Analysis
While quantum mechanics is excellent for studying static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. nih.govnih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals how the molecule moves, vibrates, and changes its shape.
For a molecule like this compound, the primary source of flexibility is the rotation around the bond connecting the chloromethyl group to the thiophene ring. This flexibility is important as the molecule's conformation can significantly influence its reactivity and how it interacts with other molecules.
An MD simulation for conformational analysis would involve:
System Setup: Placing the molecule in a simulation box, often with a solvent to mimic real-world conditions.
Simulation: Running the simulation for a set amount of time (from nanoseconds to microseconds), during which the positions and velocities of all atoms are calculated at very small time steps.
Trajectory Analysis: Analyzing the resulting trajectory to identify the most populated (i.e., most stable) conformations, the energy barriers between them, and the timescale of conformational changes.
Studies on the conformational preferences of 2,2'-bithiophene (B32781) have used MD simulations to analyze the population of different torsional angles between the two thiophene rings. acs.org This provides insight into the conformational landscape of linked thiophene systems. For this compound, MD simulations would be crucial for understanding the rotational freedom of the chloromethyl side chain and identifying its preferred orientations relative to the thiophene ring, which is critical for predicting its role in steric hindrance and its accessibility for reactions. nih.gov
Advanced Characterization and Analytical Methodologies in the Study of 2,5 Dichloro 3 Chloromethyl Thiophene
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to the structural analysis of 2,5-dichloro-3-(chloromethyl)thiophene, with each technique offering unique information about the molecule's composition and bonding.
NMR spectroscopy is an indispensable tool for determining the precise structure of this compound by mapping the hydrogen (¹H) and carbon (¹³C) atomic frameworks.
¹H NMR: The proton NMR spectrum is expected to be relatively simple, providing key information about the hydrogen atoms present. The spectrum would feature two distinct signals:
A singlet in the aromatic region corresponding to the single proton at the C4 position of the thiophene (B33073) ring.
A singlet in the aliphatic region corresponding to the two protons of the chloromethyl (-CH₂Cl) group. The chemical shift of this group is influenced by the electronegativity of the adjacent chlorine atom and the thiophene ring. For comparison, the chloromethyl protons in the related isomer 2-chloro-5-chloromethylthiophene appear at approximately 4.50 ppm. chemicalbook.com
¹³C NMR: The carbon NMR spectrum provides information on all five carbon atoms in the molecule. Five distinct signals are anticipated:
Three signals for the carbon atoms within the dichlorothiophene ring. Two of these carbons are bonded to chlorine (C2, C5), one is part of the C-S-C bond (C2), one is attached to the chloromethyl group (C3), and one is bonded to the sole hydrogen (C4).
One signal for the carbon atom of the chloromethyl group (-CH₂Cl). Data from the isomer 2-chloro-5-chloromethylthiophene shows the chloromethyl carbon at approximately 40.26 ppm. chemicalbook.com
Detailed 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used for unambiguous assignment of proton and carbon signals, especially in more complex derivatives containing the 2,5-dichlorothiophen-3-yl moiety. researchgate.net
Table 1: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~7.0 - 7.5 | Singlet | Thiophene ring CH |
| ¹H | ~4.5 - 4.8 | Singlet | CH ₂Cl |
| ¹³C | Varies | Singlet | Thiophene ring C -H |
| ¹³C | Varies | Singlet | Thiophene ring C -CH₂Cl |
| ¹³C | Varies | Singlet | Thiophene ring C -Cl |
| ¹³C | Varies | Singlet | Thiophene ring C -Cl |
| ¹³C | ~40 - 45 | Singlet | C H₂Cl |
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands. iosrjournals.org
C-H Stretching: Aromatic C-H stretching from the single hydrogen on the thiophene ring would appear around 3100 cm⁻¹. Aliphatic C-H stretching from the -CH₂Cl group would be observed in the 2950-3000 cm⁻¹ region.
C=C Stretching: Vibrations corresponding to the carbon-carbon double bonds within the aromatic thiophene ring are expected in the 1300-1550 cm⁻¹ region. iosrjournals.org
C-S Stretching: The stretching of the C-S bond within the thiophene ring typically appears in the 600-850 cm⁻¹ range. iosrjournals.org
C-Cl Stretching: Strong absorptions corresponding to the C-Cl bonds (both on the ring and in the chloromethyl group) are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Analysis of the IR spectra of related compounds like 2-chlorothiophene (B1346680) and 2,5-dichloro-3-nitrothiophene helps in assigning these characteristic bands. nist.govnist.gov
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. For this compound (molecular formula C₅H₃Cl₃S), the molecular weight is 201.5 g/mol . chemicalbook.com
The mass spectrum would exhibit a distinctive molecular ion peak cluster (M⁺). This pattern is a hallmark of chlorine-containing compounds due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). With three chlorine atoms, the spectrum will show a characteristic pattern of isotopic peaks (M⁺, M⁺+2, M⁺+4, M⁺+6) with predictable relative intensities. This pattern provides definitive evidence for the presence of three chlorine atoms. researchgate.net
High-resolution mass spectrometry (HR-MS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula. researchgate.net Fragmentation patterns observed in the mass spectrum can also offer structural information, often involving the loss of chlorine atoms or the chloromethyl group. The fragmentation of the parent 2,5-dichlorothiophene (B70043) molecule serves as a reference for understanding the breakdown of the ring structure. nist.govnih.gov
Chromatographic Methods for Purification and Analysis
Chromatographic techniques are essential for the separation and purification of this compound from raw reaction mixtures and for assessing its purity. The synthesis of chloromethylated thiophenes can result in a mixture of isomers and byproducts, making efficient purification critical. google.com
Column Chromatography: This is a standard method for purification. Using a stationary phase like silica (B1680970) gel with a non-polar mobile phase, such as petroleum ether or hexanes, allows for the effective separation of the target compound from impurities. rsc.org
Gas Chromatography (GC): GC coupled with a detector (like a flame ionization detector or a mass spectrometer) is a powerful analytical tool for assessing the purity of the compound and quantifying any residual impurities.
Given that vacuum distillation of similar chloromethylated thiophenes can be hazardous and inefficient, chromatographic methods are often the preferred route for obtaining the pure compound. google.com
X-ray Crystallography for Solid-State Structure Determination
While no specific crystal structure for this compound has been reported, X-ray crystallography remains the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If suitable single crystals of the compound could be grown, this technique would provide unequivocal data on: mdpi.com
Molecular Geometry: Exact bond lengths, bond angles, and torsion angles.
Conformation: The spatial orientation of the chloromethyl group relative to the plane of the thiophene ring.
Intermolecular Interactions: How individual molecules pack together in the crystal lattice, revealing any significant interactions like C-H···Cl or π···π stacking.
This technique has been successfully applied to complex derivatives containing the 2,5-dichlorothiophen-3-yl unit, confirming molecular connectivity and revealing details such as the dihedral angles between the thiophene ring and other substituents. researchgate.net Such studies underscore the power of X-ray crystallography in providing unambiguous structural proof for thiophene-based compounds.
Electrochemical Characterization for Polymerization and Redox Properties
Thiophene and its derivatives are well-known for their electrochemical activity, serving as monomers for the synthesis of conducting polymers. jept.de Electrochemical techniques like cyclic voltammetry can be used to investigate the redox properties of this compound.
By scanning the potential, the oxidation potential of the monomer can be determined. This potential is influenced by the electronic nature of the substituents on the thiophene ring. The three electron-withdrawing chlorine atoms are expected to increase the oxidation potential compared to unsubstituted thiophene, making it more difficult to oxidize.
Furthermore, this compound could potentially undergo electropolymerization, where repeated cycling of the potential leads to the deposition of a polymer film onto an electrode surface. researchgate.net The resulting polymer, a functionalized polythiophene, would have its electrochemical and optical properties modulated by the pendant chloromethyl groups and the chlorine atoms on the polymer backbone. The stability and redox activity of such polymers can be studied to evaluate their potential use in electronic devices, sensors, or electrochromic applications. frontiersin.orgsciforum.net
Applications in Materials Science and Polymer Chemistry
Utilization as Building Blocks for Conjugated Polymers and Organic Semiconductors
2,5-Dichloro-3-(chloromethyl)thiophene is a prime candidate for the synthesis of substituted polythiophenes, which are among the most extensively studied classes of conjugated polymers and organic semiconductors. The polymerization typically proceeds via dehalogenative coupling of the 2- and 5- positions. The presence of the chloromethyl group allows for the creation of functionalized polymers whose properties can be tailored for specific electronic applications.
In the field of organic photovoltaics, the design of the donor polymer is crucial for achieving high power conversion efficiencies (PCE). The chemical structure of the polymer dictates its optical bandgap, energy levels (HOMO/LUMO), and charge carrier mobility. This compound can be used as a starting material to synthesize more complex monomers tailored for OPV applications.
The reactive chloromethyl group can be transformed into various side chains designed to enhance solubility, influence molecular packing, and optimize the polymer's electronic properties. For instance, it can be converted into an ester, ether, or alkyl chain through nucleophilic substitution reactions. These modified monomers can then be polymerized, often with other co-monomers, to create donor-acceptor (D-A) copolymers. This D-A architecture is a proven strategy for lowering the polymer's bandgap to absorb a broader range of the solar spectrum. While specific performance data for polymers derived directly from this compound is not extensively documented in dedicated studies, the properties of structurally related polythiophenes in OPVs are well-established.
Table 1: Representative Performance of Thiophene-Based Polymers in Organic Photovoltaic Cells
| Polymer Type | Acceptor Material | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) |
|---|---|---|---|---|---|
| Donor-Acceptor Polythiophene | PC71BM | ~1.80% | 0.47 V | 9.05 mA/cm² | - |
| Regioregular Poly(3-hexylthiophene) (P3HT) | PC61BM | ~3-5% | 0.60 V | 10 mA/cm² | 0.60 |
Note: This table presents typical data for well-known thiophene-based polymers to illustrate performance benchmarks in the field, not specific data for polymers derived from this compound.
The synthesis of conductive polymers from this compound relies on established metal-catalyzed polymerization methods. The chlorine atoms at the 2- and 5- positions enable dehalogenative polycondensation. Techniques such as Yamamoto, Kumada, and Stille cross-coupling reactions are commonly employed to form the carbon-carbon bonds that constitute the polymer backbone.
For example, in a Yamamoto coupling, a zero-valent nickel complex is used to couple the dihalogenated monomers. The resulting polymer would be poly(3-(chloromethyl)thiophene). A key feature of this polymer is the reactive chloromethyl side chain, which can be modified after polymerization. This post-polymerization functionalization allows for the introduction of various chemical groups that can alter the polymer's conductivity, solubility, and processability without interfering with the initial polymerization reaction. This versatility is crucial for creating materials for applications such as antistatic coatings, electrode materials, and components in sensors.
In OLEDs and OFETs, the performance is highly dependent on the charge transport characteristics and energy levels of the organic semiconductor. This compound serves as a valuable precursor for creating the specialized monomers needed for these devices.
For OFETs, high charge carrier mobility is essential. This is often achieved in polymers with a high degree of structural regularity and planar backbones, which facilitate intermolecular π-π stacking. The chloromethyl group on the thiophene (B33073) ring can be used to introduce side chains that promote favorable molecular packing.
For OLEDs, the material's fluorescence quantum yield and color purity are critical. The thiophene moiety is a common component in many organic emitters. By using this compound as a starting point, chemists can synthesize more elaborate molecules where the thiophene unit is incorporated into a larger π-conjugated system. This allows for precise tuning of the emission wavelength (color) and efficiency. The ability to build upon the 3-position via the chloromethyl handle is a key advantage in the molecular engineering of new emitter and transport materials.
Table 2: Charge Carrier Mobility for Representative Thiophene-Based Organic Semiconductors
| Material Type | Device Architecture | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) |
|---|---|---|---|
| Poly(3-hexylthiophene) (P3HT) | Top-contact OFET | 10⁻³ - 10⁻² | 10⁻⁶ - 10⁻⁵ |
| Donor-Acceptor Copolymer (DPP-based) | Top-contact OFET | 1 - 10 | - |
Note: This table provides typical mobility values for different classes of thiophene-based materials to illustrate the range of performance achievable in OFETs.
Role in the Development of Hybrid Nanocomposite Materials
Hybrid nanocomposites, which combine conjugated polymers with inorganic nanoparticles, are materials that can exhibit synergistic properties not found in either component alone. The chloromethyl group of this compound makes it a particularly useful building block for these materials.
Polymers derived from this compound can be functionalized to interact with or bind to the surface of nanoparticles (e.g., metal oxides like TiO₂, silica (B1680970), or quantum dots). For example, the chloromethyl group can be converted to a carboxylic acid or an anchor group that can covalently bond to the nanoparticle surface. This "grafting-to" approach ensures a strong interface between the polymer and the nanoparticle, which is crucial for efficient charge transfer in applications like hybrid solar cells or for enhancing mechanical properties in structural composites.
Alternatively, the chloromethyl group can be modified into a reactive site that can initiate polymerization directly from the nanoparticle surface, a "grafting-from" approach. This method allows for the growth of dense polymer brushes on the nanoparticles, leading to better dispersion in a polymer matrix and enhanced interfacial interactions.
Intermediate in the Synthesis of Specialty Chemicals for Advanced Materials
Beyond its direct use in polymerization, this compound is a valuable intermediate for multi-step syntheses of specialty chemicals. The differential reactivity of its three halogenated positions can be exploited to build complex, well-defined molecules.
For instance, the chloromethyl group can undergo nucleophilic substitution to introduce a specific functional group. Subsequently, the two chlorine atoms on the ring can be used as handles for selective cross-coupling reactions, such as Suzuki or Stille couplings. This allows for the precise construction of oligothiophenes with defined lengths and specific end-groups. These well-defined oligomers are important model compounds for studying fundamental structure-property relationships in their polymer analogues and are also used as active materials themselves in high-performance electronic devices where monodispersity is advantageous.
Q & A
Basic: What are the established synthetic routes for 2,5-Dichloro-3-(chloromethyl)thiophene?
Answer:
The compound is synthesized via chlorination and functionalization of thiophene derivatives. A common method involves using hydrochloric acid as a chlorine source in a one-pot reaction, optimizing temperature (e.g., 60–80°C) and stoichiometry to minimize byproducts like polychlorinated thiophenes . Another route employs sulfone ester precursors, where 3,4-bis(chloromethyl)-2,5-dimethylthiophene reacts with methylphenylsulfonyl acetate under controlled conditions to introduce the chloromethyl group . Patent CN105481827A describes a catalytic process using FeCl₃ to enhance regioselectivity during chlorination .
Advanced: How can researchers address contradictory yields in synthetic methods for this compound?
Answer:
Yield discrepancies often arise from competing side reactions (e.g., over-chlorination) or varying catalyst efficiencies. To resolve this:
- Experimental Design: Conduct kinetic studies to identify rate-limiting steps (e.g., HCl addition vs. ring chlorination) .
- Data Analysis: Compare GC-MS or HPLC profiles of reaction mixtures to quantify intermediates and byproducts .
- Optimization: Adjust reaction parameters (e.g., FeCl₃ catalyst loading from 5–10 mol%) to suppress side reactions, as noted in CN105481827A .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR identify chlorine and chloromethyl group positions. For example, the chloromethyl proton resonates at δ 4.5–5.0 ppm .
- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 201.50 (C₅H₃Cl₃S) .
- IR Spectroscopy: C-Cl stretches appear at 550–650 cm⁻¹, while thiophene ring vibrations occur at 1400–1600 cm⁻¹ .
Advanced: How to reconcile discrepancies between computational and experimental spectroscopic data for this compound?
Answer:
Discrepancies often stem from approximations in computational models. For example:
- Geometry Optimization: Use MP2/6-311G** level calculations to refine bond lengths (e.g., C-S: 1.71 Å experimental vs. 1.73 Å computed) .
- Solvent Effects: Include polarizable continuum models (PCM) to simulate solvent shifts in UV-Vis spectra .
- Validation: Cross-reference with X-ray crystallography or microwave data for gas-phase structures .
Basic: What are the known biological activities of this compound derivatives?
Answer:
While direct data is limited, structurally related thiophenes exhibit antimicrobial and anticancer properties. For example:
- Antimicrobial Activity: Analogues like 2-(5-chloropentyl)thiophene show MIC values of 8–16 µg/mL against S. aureus .
- Mechanistic Studies: Chloromethyl groups enhance electrophilicity, enabling covalent binding to bacterial enzymes .
Advanced: How to design experiments to evaluate the anticancer potential of this compound?
Answer:
- In Vitro Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Mechanistic Probes: Perform ROS assays and caspase-3 activation studies to assess apoptosis induction .
- SAR Analysis: Synthesize derivatives (e.g., replacing Cl with Br) to correlate substituents with cytotoxicity .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Storage: Keep in airtight containers at ≤4°C to prevent decomposition .
- Handling: Use non-sparking tools and grounded equipment to avoid ignition, as chloromethyl derivatives are reactive .
- PPE: Wear nitrile gloves and fume hoods to minimize dermal/ inhalation exposure .
Advanced: How to mitigate metal corrosion during large-scale reactions involving this compound?
Answer:
- Reactor Material: Use glass-lined or PTFE-coated reactors to resist Cl⁻-induced corrosion .
- Inhibitors: Add 0.1–0.5% benzotriazole to reaction mixtures to passivate metal surfaces .
- Post-Reaction Cleaning: Rinse equipment with 5% NaHCO₃ to neutralize residual HCl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
